molecular formula C13H16N2O2 B14894364 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide

4-((n-Methylcyclopropanecarboxamido)methyl)benzamide

Cat. No.: B14894364
M. Wt: 232.28 g/mol
InChI Key: CGDKOEYRVJFDHB-UHFFFAOYSA-N
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Description

4-((n-Methylcyclopropanecarboxamido)methyl)benzamide is a chemical compound with the molecular formula C13H16N2O2. It is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-((n-Methylcyclopropanecarboxamido)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

4-((n-Methylcyclopropanecarboxamido)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, benzamide derivatives generally exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, some benzamides inhibit histone deacetylases (HDACs), leading to changes in gene expression and cell behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((n-Methylcyclopropanecarboxamido)methyl)benzamide is unique due to its specific structure, which includes a cyclopropane ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

4-[[cyclopropanecarbonyl(methyl)amino]methyl]benzamide

InChI

InChI=1S/C13H16N2O2/c1-15(13(17)11-6-7-11)8-9-2-4-10(5-3-9)12(14)16/h2-5,11H,6-8H2,1H3,(H2,14,16)

InChI Key

CGDKOEYRVJFDHB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)N)C(=O)C2CC2

Origin of Product

United States

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